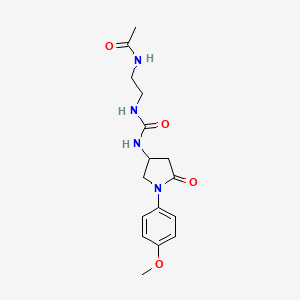
N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is a complex organic compound known for its multifaceted applications in both scientific research and industrial practices. Its structure is composed of multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide typically involves the condensation of 4-methoxyphenyl, oxopyrrolidine, and urea derivatives. This reaction is facilitated by acidic or basic catalysts under controlled temperatures to ensure the formation of the desired product without side reactions.
Step 1: Preparation of 4-methoxyphenyl urea involves the reaction of 4-methoxyaniline with phosgene or its derivatives.
Step 2: The synthesized urea derivative is then coupled with a 5-oxopyrrolidine derivative in the presence of coupling agents such as EDCI or DCC to form the intermediate product.
Step 3: Finally, the intermediate is reacted with acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
For industrial-scale production, the process is scaled up using large reactors with precise control over reaction parameters such as temperature, pressure, and pH. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the methoxy group, leading to the formation of the corresponding aldehyde or acid.
Reduction: Reduction can target the oxopyrrolidine ring, potentially forming a more reduced form of the compound.
Substitution: N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is susceptible to nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Hydroxide ions (OH⁻), alkoxides (RO⁻)
Major Products
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Various substituted derivatives, depending on the nucleophile used
Scientific Research Applications
N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide has diverse applications across multiple scientific disciplines:
Chemistry: Used as a building block for synthesizing more complex molecules. Its functional groups make it an interesting candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In cell biology and biochemistry, it's used as a molecular probe or inhibitor for studying enzyme functions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or anti-inflammatory properties. It can serve as a lead compound for developing new drugs.
Industry: Utilized in the manufacturing of pharmaceuticals, agrochemicals, and specialty chemicals due to its unique reactivity and functional versatility.
Mechanism of Action
The exact mechanism by which N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide exerts its effects depends on its application:
Biological Targets: It can interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site of the enzyme or receptor.
Molecular Pathways: The compound may disrupt or enhance specific signaling pathways within cells, leading to altered cellular responses and biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide stands out due to its unique combination of functional groups, which confer a distinct reactivity profile.
Similar Compounds
N-(4-methoxyphenyl)acetamide: Lacks the oxopyrrolidine ring, resulting in different reactivity and applications.
1-(4-methoxyphenyl)-2-pyrrolidinone: Similar structure but without the urea and acetamide functionalities.
N-(2-(4-methoxyphenyl)ethyl)acetamide: Similar backbone but lacks the pyrrolidinone ring.
Properties
IUPAC Name |
N-[2-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-11(21)17-7-8-18-16(23)19-12-9-15(22)20(10-12)13-3-5-14(24-2)6-4-13/h3-6,12H,7-10H2,1-2H3,(H,17,21)(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLRMJCRPPRTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2965424.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide](/img/structure/B2965426.png)
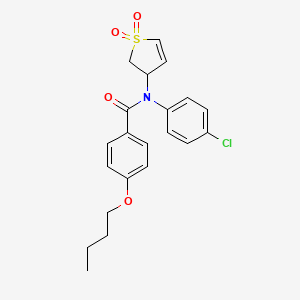
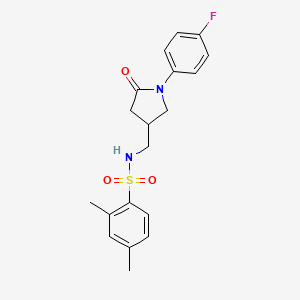
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965432.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2965433.png)
![Tert-butyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2965435.png)
![1-(4-hydroxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-1-one](/img/structure/B2965436.png)
![N-[2-(THIOPHEN-3-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE](/img/structure/B2965439.png)
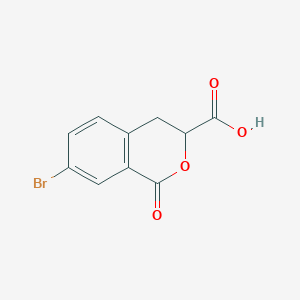
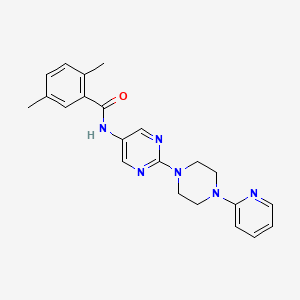
![1-(4-Isopropylphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2965443.png)


